![molecular formula C11H14N2O2 B2980608 N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide CAS No. 2411224-12-7](/img/structure/B2980608.png)
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide is a compound that features a unique combination of a cyclopropane ring, an azetidine ring, and a but-2-ynamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Cyclopropanecarbonyl Group Introduction: The cyclopropanecarbonyl group can be introduced via a cyclopropanation reaction using appropriate reagents and conditions.
But-2-ynamide Group Addition: The but-2-ynamide group can be added through a coupling reaction, such as the Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide involves its interaction with molecular targets and pathways. The azetidine ring, due to its ring strain, can undergo reactions that lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that is more stable than aziridines and exhibits unique reactivity.
Cyclopropane Derivatives: Compounds containing cyclopropane rings, known for their ring strain and reactivity.
But-2-ynamide Derivatives: Compounds containing the but-2-ynamide group, used in various synthetic applications.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-10(14)12-9-6-13(7-9)11(15)8-4-5-8/h8-9H,4-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVKPHCIWALFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CN(C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
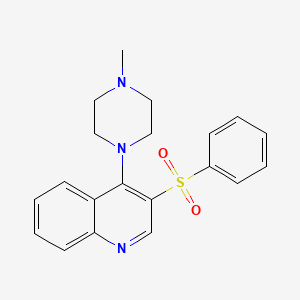
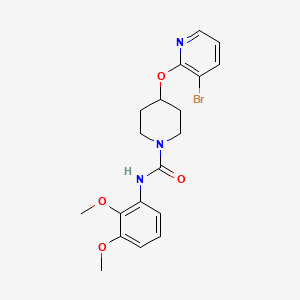
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)
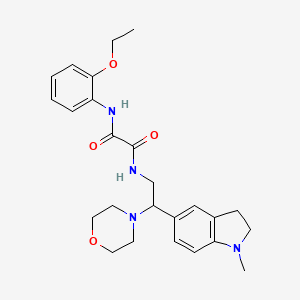
![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)
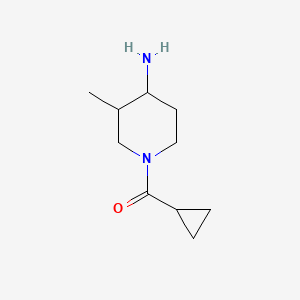
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2980533.png)
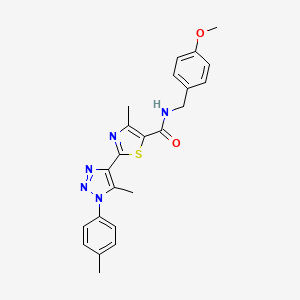
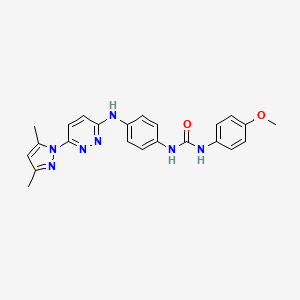
![4-methoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2980538.png)
methylamine](/img/structure/B2980543.png)
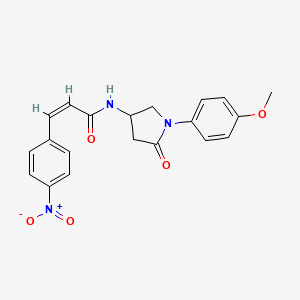
![6-Azaspiro[3.5]nonan-9-one hydrochloride](/img/structure/B2980546.png)
![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)
